
Copper(1+) fluoromethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) fluoromethanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to a fluoromethane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+) fluoromethanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with fluoromethane in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+CH3F→Cu(CH3F)+Cl−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+) fluoromethanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The fluoromethane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize copper(I) to copper(II).
Reduction: Reducing agents such as hydrazine or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated by using bases or other coordinating solvents.
Major Products Formed
Oxidation: Copper(II) compounds such as copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various organocopper compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Copper(1+) fluoromethanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-fluorine bond formation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying copper metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism by which Copper(1+) fluoromethanide exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the fluoromethane ligand can engage in interactions with other molecules, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) chloride: Similar in terms of the copper(I) oxidation state but lacks the fluoromethane ligand.
Fluoromethane: Contains the fluoromethane ligand but does not have the copper(I) ion.
Copper(I) oxide: Another copper(I) compound but with different ligands and properties.
Uniqueness
Copper(1+) fluoromethanide is unique due to the presence of both the copper(I) ion and the fluoromethane ligand. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
114290-53-8 |
|---|---|
Formule moléculaire |
CH2CuF |
Poids moléculaire |
96.57 g/mol |
Nom IUPAC |
copper(1+);fluoromethane |
InChI |
InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |
Clé InChI |
JHDWASPFFHBWKF-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


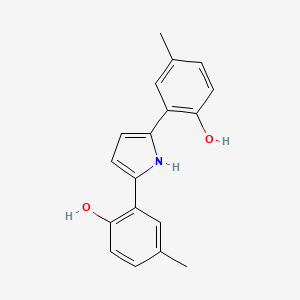


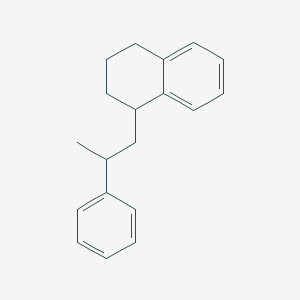
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
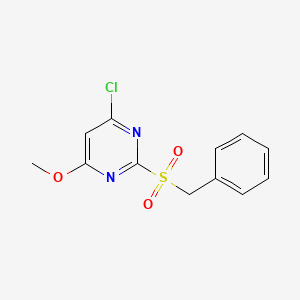
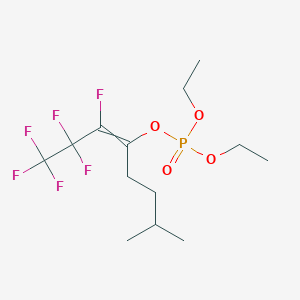

![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
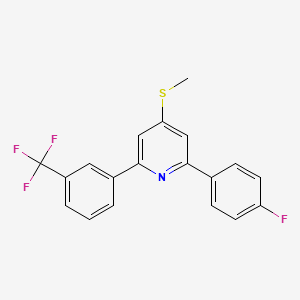
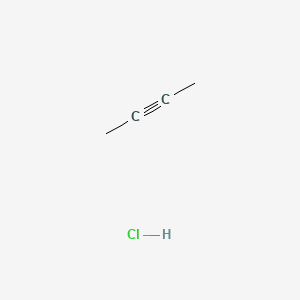
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
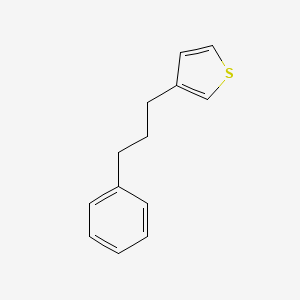
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
